molecular formula C14H16N2OS B14905183 n-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide

n-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B14905183
M. Wt: 260.36 g/mol
InChI Key: QRJBBUZWLRKYFE-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide typically involves the condensation of 4-(Dimethylamino)-2-methylbenzoyl chloride with thiophene-2-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are some of the common methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups onto the thiophene ring .

Scientific Research Applications

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases or modulate estrogen receptors, contributing to its anticancer or anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its dimethylamino and methylphenyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-[4-(dimethylamino)-2-methylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H16N2OS/c1-10-9-11(16(2)3)6-7-12(10)15-14(17)13-5-4-8-18-13/h4-9H,1-3H3,(H,15,17)

InChI Key

QRJBBUZWLRKYFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)NC(=O)C2=CC=CS2

Origin of Product

United States

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